N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide, also known as CX-5461, is a novel small molecule that has shown promising results in cancer research. It was first identified as a potential anticancer drug in 2012 and has since been the subject of numerous studies.
Wirkmechanismus
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide targets RNA polymerase I, which is overexpressed in many cancer cells. By inhibiting this enzyme, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide disrupts ribosome biogenesis, leading to decreased protein synthesis and ultimately cell death. This mechanism is unique compared to traditional chemotherapy drugs, which target rapidly dividing cells indiscriminately.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has been shown to have a selective effect on cancer cells, sparing normal cells. This selectivity is due to the overexpression of RNA polymerase I in cancer cells compared to normal cells. N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has several advantages in the laboratory setting. It has shown efficacy against a variety of cancer types, making it a promising candidate for further development. Additionally, its unique mechanism of action makes it a potential alternative to traditional chemotherapy drugs. However, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has limitations, including potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide research. One area of focus is the development of combination therapies that enhance its efficacy. Additionally, there is a need for further optimization of N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide to improve its pharmacokinetic properties and reduce toxicity. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.
In conclusion, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide is a novel small molecule that has shown promising results in cancer research. Its unique mechanism of action and selectivity for cancer cells make it a potential alternative to traditional chemotherapy drugs. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans.
Synthesemethoden
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of several chemicals. The starting materials include cyclopropane carboxylic acid, 3-ethoxybenzylamine, and methylamine. The reaction is carried out under specific conditions, including controlled temperature and pressure, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has been extensively studied for its potential as a cancer therapy. It has shown efficacy in preclinical studies against a variety of cancer types, including breast, ovarian, and pancreatic cancer. N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(3-ethoxyphenyl)methyl]-1-methylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-20-15-6-4-5-13(11-15)12-18(14-7-8-14)16(19)17(2)9-10-17/h4-6,11,14H,3,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZMTOLQULRGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(C2CC2)C(=O)C3(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.